3-(Boc-Amino)-3-methylazetidine
Overview
Description
3-(Boc-Amino)-3-methylazetidine is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a 3-methylazetidine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
Boc-protected amines are commonly used in organic synthesis, particularly in peptide chemistry . They are often involved in reactions with various reagents and catalysts .
Mode of Action
The Boc group in 3-(Boc-Amino)-3-methylazetidine serves as a protective group for the amine function. It is stable towards most nucleophiles and bases . The Boc group can be introduced and removed under a variety of conditions . In the presence of a catalyst, Boc-protected amines can undergo chemoselective mono-N-Boc protection .
Biochemical Pathways
Boc-protected amines are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
The boc group’s stability towards most nucleophiles and bases suggests that it may influence the compound’s bioavailability .
Result of Action
The use of boc-protected amines in reactions can lead to the formation of new carbon–carbon bonds . Furthermore, the Boc group can be removed under various conditions, leading to the exposure of the amine function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc protection of amines can be conducted under either aqueous or anhydrous conditions . The reaction conditions, including the presence of a base and the anhydride Boc2O, can affect the reaction’s efficiency . Furthermore, the reaction can be influenced by the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-Amino)-3-methylazetidine typically involves the protection of the amino group with a Boc group. One common method is to react 3-amino-3-methylazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and solid acid catalysts to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-Amino)-3-methylazetidine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Carboxylic acids, acid chlorides, isocyanates
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotection: 3-amino-3-methylazetidine
Substitution: Amides, ureas
Reduction: Alcohols
Scientific Research Applications
3-(Boc-Amino)-3-methylazetidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(Cbz-Amino)-3-methylazetidine: Features a carbobenzyloxy (Cbz) protected amino group.
3-(Fmoc-Amino)-3-methylazetidine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.
Uniqueness
3-(Boc-Amino)-3-methylazetidine is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl N-(3-methylazetidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(4)5-10-6-9/h10H,5-6H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHSUIWEPMCBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628940 | |
Record name | tert-Butyl (3-methylazetidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018443-01-0 | |
Record name | tert-Butyl (3-methylazetidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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